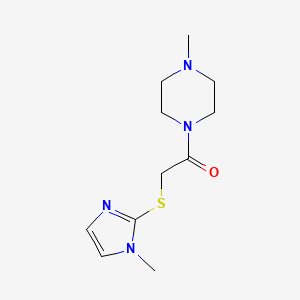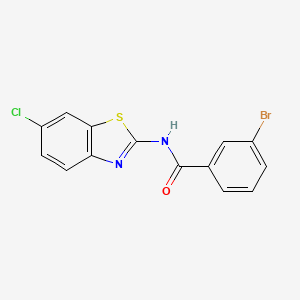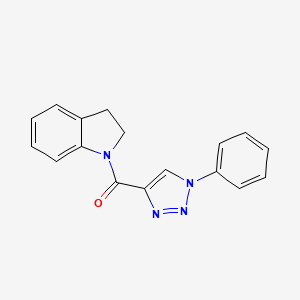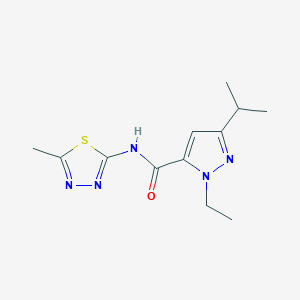![molecular formula C17H19NO2 B7498593 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol](/img/structure/B7498593.png)
4-[4-(Morpholin-4-ylmethyl)phenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Morpholin-4-ylmethyl)phenyl]phenol, also known as MMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMP is a derivative of phenol and contains a morpholine ring, making it a unique chemical compound with distinct properties. The purpose of
Mecanismo De Acción
The mechanism of action of 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol is not fully understood, but studies have shown that it inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of certain enzymes that are involved in cell proliferation and survival, such as protein kinase B (Akt) and extracellular signal-regulated kinase (ERK). This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In addition, this compound has been shown to have anti-inflammatory properties by inhibiting the activity of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol in lab experiments is its solubility in organic solvents, which makes it easy to work with in organic chemistry experiments. In addition, this compound has been shown to have low toxicity, making it a safe chemical compound to work with in the laboratory.
One of the main limitations of using this compound in lab experiments is its relatively high cost compared to other chemical compounds. In addition, this compound has a relatively short half-life, which means that it needs to be synthesized fresh for each experiment.
Direcciones Futuras
There are many potential future directions for research on 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could focus on the development of new applications for this compound in fields such as organic electronics and materials science. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 4-[4-(Morpholin-4-ylmethyl)phenyl]phenol involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis of this compound is 4-nitrobenzaldehyde, which is reacted with morpholine in the presence of a catalyst to form 4-(morpholin-4-ylmethyl)benzaldehyde. This intermediate product is then reduced using sodium borohydride to form 4-(morpholin-4-ylmethyl)benzyl alcohol. Finally, the alcohol is oxidized using a mild oxidizing agent to form this compound, which is the final product.
Aplicaciones Científicas De Investigación
4-[4-(Morpholin-4-ylmethyl)phenyl]phenol has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
In addition to its medicinal applications, this compound has also been studied for its potential use in organic electronics. This compound has been shown to have good solubility in organic solvents, making it a potential candidate for use in organic solar cells and organic light-emitting diodes (OLEDs).
Propiedades
IUPAC Name |
4-[4-(morpholin-4-ylmethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c19-17-7-5-16(6-8-17)15-3-1-14(2-4-15)13-18-9-11-20-12-10-18/h1-8,19H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAXNAWSEIYMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7498515.png)
![N-(4-acetamidophenyl)-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7498516.png)

![2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B7498528.png)

![N-[2-(dimethylamino)phenyl]oxane-4-carboxamide](/img/structure/B7498539.png)
![10,10-Dimethyl-3-(4-methylphenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylic acid](/img/structure/B7498552.png)
![N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]-2-methylbenzenesulfonamide](/img/structure/B7498561.png)
![3-(difluoromethoxy)-N-[4-methyl-3-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7498572.png)
![2-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7498582.png)

![N-[(2-fluorophenyl)methyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7498596.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(methoxymethyl)benzamide](/img/structure/B7498600.png)

